![molecular formula C19H20BrClFN3OS B2541461 4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217051-44-9](/img/structure/B2541461.png)

4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

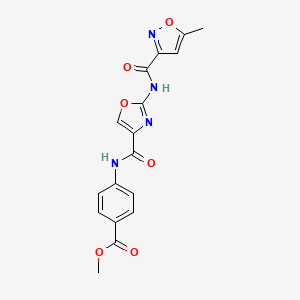

The compound "4-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that likely possesses a benzamide moiety linked to a benzothiazole ring, with bromo and fluoro substituents on the aromatic systems, and a dimethylamino propyl group. This structure suggests potential biological activity, possibly as a CNS depressant, muscle relaxant, or anticonvulsant, as indicated by the activity of similar compounds .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the formation of the thiazolidone ring, followed by the introduction of substituents through various chemical reactions . The synthesis of benzamide derivatives often includes coupling reactions between an amine and an acid chloride, as seen in the preparation of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline . The synthesis of such compounds is confirmed by analytical techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for conformational disorder in the fused ring systems, as observed in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . The presence of substituents like bromo or fluoro groups can influence the molecular conformation and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

Benzamide and benzothiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of such compounds can lead to a diverse range of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen substituents and the dimethylamino group can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential as a drug, as they determine its pharmacokinetics and pharmacodynamics . The characterization of these compounds typically involves NMR, IR, and mass spectrometry to confirm their purity and structure .

Aplicaciones Científicas De Investigación

Fluorophores and Spectroscopic Properties

The research into the spectroscopic properties of benzothiazole derivatives, including halogen-substituted compounds, has shown that such modifications can lead to changes in their fluorescent properties. Halogenation, like bromination, influences the electronic absorption and emission spectra, potentially making them useful in designing new fluorophores for various scientific applications. This effect is attributed to the electron-withdrawing nature of the halogen groups and the deformation of the dimethylamino groups, which also affects the fluorescence quantum yields through an accelerated intersystem crossing (Misawa et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These compounds, due to their molecular structure, can adsorb onto metal surfaces, offering protection against corrosion. This characteristic suggests their application in industrial settings where metal preservation is crucial. The effectiveness of such inhibitors is quantitatively measured through electrochemical techniques, showcasing the practical implications of these chemical entities in protecting metals (Hu et al., 2016).

Photodynamic Therapy

The development of new compounds for photodynamic therapy (PDT), particularly those with high singlet oxygen quantum yields, is another area of application. Such compounds, when activated by light, produce singlet oxygen, a reactive oxygen species effective in killing cancer cells, bacteria, and viruses. The research into benzothiazole derivatives with fluorophores shows promise for their use as photosensitizers in PDT, offering a potential avenue for treating various diseases, including cancer (Pişkin et al., 2020).

Antimicrobial Activity

Benzothiazole compounds have also been explored for their antimicrobial properties. Synthesis and pharmacological evaluation of these compounds reveal their potential to inhibit the growth of various bacterial and fungal strains. This opens up possibilities for their use in developing new antimicrobials to address the growing concern of antibiotic resistance. The structure-activity relationship (SAR) studies further aid in understanding how different substitutions on the benzothiazole ring influence their antimicrobial efficacy (Anuse et al., 2019).

Propiedades

IUPAC Name |

4-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQXRCRVDFVUPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)

![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2541397.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)